
Ethyl 2,4-dioxocyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4-dioxocyclopentanecarboxylate is an organic compound with the molecular formula C8H10O4. It is a derivative of cyclopentanone and is characterized by the presence of two keto groups at positions 2 and 4 on the cyclopentane ring, along with an ethyl ester group at position 1. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dioxocyclopentanecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanone with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Another method involves the oxidation of ethyl 2-oxocyclopentanecarboxylate using oxidizing agents such as potassium permanganate or chromium trioxide. This oxidation process introduces the second keto group at position 4, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors for phase-transfer benzylation reactions has been investigated, demonstrating efficient and scalable production methods .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,4-dioxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding diols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
Diols: Formed through reduction reactions.
Substituted Esters: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Ethyl 2,4-dioxocyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug synthesis and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 2,4-dioxocyclopentanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The keto groups at positions 2 and 4 make the compound susceptible to nucleophilic attack, leading to the formation of various derivatives. The ester group can also undergo hydrolysis or substitution reactions, further expanding its chemical versatility.
Comparaison Avec Des Composés Similaires
Ethyl 2,4-dioxocyclopentanecarboxylate can be compared with similar compounds such as:
Ethyl 2-oxocyclopentanecarboxylate: Lacks the second keto group at position 4, making it less reactive in certain oxidation reactions.
Methyl 2-oxocyclopentanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
Diethyl adipate: Contains two ester groups but lacks the keto groups, resulting in different chemical properties and applications.
This compound stands out due to its unique combination of keto and ester functionalities, making it a valuable compound in organic synthesis and research.
Propriétés
IUPAC Name |
ethyl 2,4-dioxocyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-2-12-8(11)6-3-5(9)4-7(6)10/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMESKHXZDRZUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
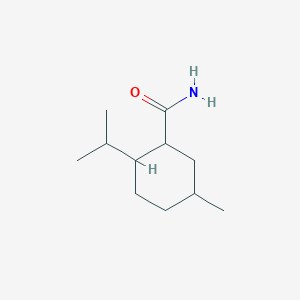

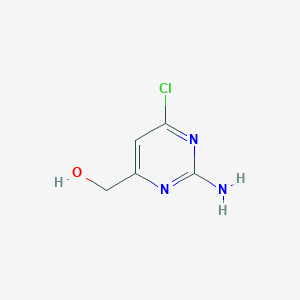
![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6612066.png)
![2-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6612073.png)
![N-[(3Z)-4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene]hydroxylamine](/img/structure/B6612077.png)


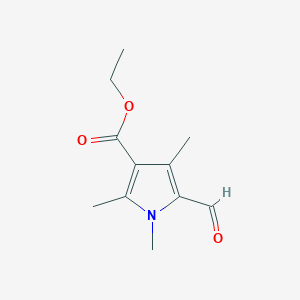
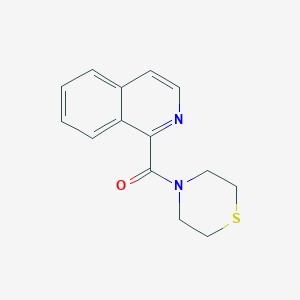

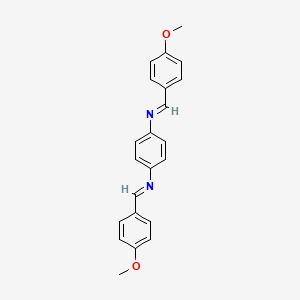
![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)

